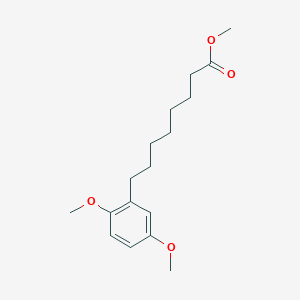
Methyl 8-(2,5-dimethoxyphenyl)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-(2,5-dimethoxyphenyl)octanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to an octanoic acid chain, which is further substituted with a 2,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(2,5-dimethoxyphenyl)octanoate typically involves the esterification of 8-(2,5-dimethoxyphenyl)octanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and the ester is extracted using an organic solvent such as diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(2,5-dimethoxyphenyl)octanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 8-(2,5-Dimethoxyphenyl)octanoic acid.
Reduction: 8-(2,5-Dimethoxyphenyl)octanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 8-(2,5-dimethoxyphenyl)octanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases and their role in metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of Methyl 8-(2,5-dimethoxyphenyl)octanoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The methoxy groups on the phenyl ring may also interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-(2,3-dimethoxyphenyl)octanoate
- Methyl 8-(3,4-dimethoxyphenyl)octanoate
- Methyl 8-(2,5-dimethoxyphenyl)hexanoate
Uniqueness
Methyl 8-(2,5-dimethoxyphenyl)octanoate is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets
Properties
CAS No. |
62397-65-3 |
|---|---|
Molecular Formula |
C17H26O4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
methyl 8-(2,5-dimethoxyphenyl)octanoate |
InChI |
InChI=1S/C17H26O4/c1-19-15-11-12-16(20-2)14(13-15)9-7-5-4-6-8-10-17(18)21-3/h11-13H,4-10H2,1-3H3 |
InChI Key |
IXKLFJBYAUZIOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















